molecular formula C13H15N3O2S2 B11169424 2-ethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide

2-ethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B11169424
M. Wt: 309.4 g/mol
InChI Key: AFMIDPBXJFIISN-UHFFFAOYSA-N
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Description

2-ethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is a compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of ethyl acetate with 5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide stands out due to its unique thiadiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C13H15N3O2S2

Molecular Weight

309.4 g/mol

IUPAC Name

2-ethoxy-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C13H15N3O2S2/c1-2-18-8-11(17)14-13-16-15-12(20-13)9-19-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16,17)

InChI Key

AFMIDPBXJFIISN-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=NN=C(S1)CSC2=CC=CC=C2

Origin of Product

United States

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